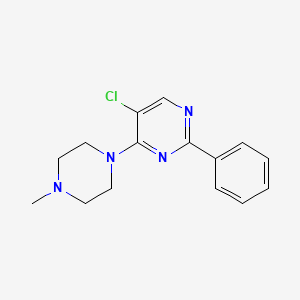
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a phenyl group, and a methylpiperazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine typically involves the reaction of 5-chloro-2-phenylpyrimidine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution Reactions: The phenyl and piperazinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present on the compound.
Aplicaciones Científicas De Investigación
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and other diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical entities.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-phenylpyrimidine: Lacks the chloro substituent.
5-Chloro-2-phenylpyrimidine: Lacks the piperazinyl substituent.
4-(4-Methylpiperazin-1-yl)-2-phenylpyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine is unique due to the presence of both the chloro and piperazinyl substituents on the pyrimidine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable entity in various research and industrial applications.
Propiedades
Número CAS |
823795-61-5 |
|---|---|
Fórmula molecular |
C15H17ClN4 |
Peso molecular |
288.77 g/mol |
Nombre IUPAC |
5-chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C15H17ClN4/c1-19-7-9-20(10-8-19)15-13(16)11-17-14(18-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Clave InChI |
BBIDJOSOBFAJJT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC(=NC=C2Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















